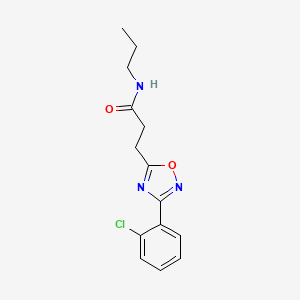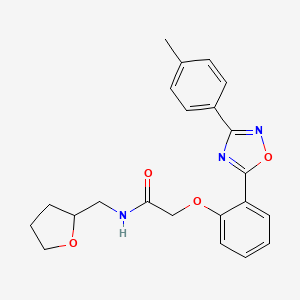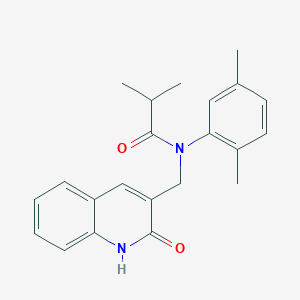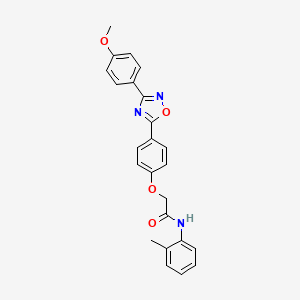
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as DFP-10825, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent antiproliferative effects on a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves the inhibition of a specific protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are critical for the survival and growth of cancer cells. By inhibiting HSP90, N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit cell migration and invasion, both of which are important processes in the development and progression of cancer. N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been shown to disrupt the function of several signaling pathways that are critical for cancer cell survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in lab experiments is its potent antiproliferative effects on a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is that it may not be effective against all types of cancer. Further research is needed to determine the specific types of cancer that are most responsive to this compound.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One area of interest is the development of new cancer therapies that incorporate this compound. In addition, further research is needed to determine the optimal dosing and administration of N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in order to maximize its therapeutic potential. Finally, studies are needed to determine the long-term safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves several steps, including the preparation of the starting materials, the coupling of the two aromatic rings, and the introduction of the sulfonamide moiety. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. In vitro studies have shown that this compound is highly effective at inhibiting the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-13(2)12-22-27(25,26)15-9-6-14(7-10-15)8-11-18(24)23-19-16(20)4-3-5-17(19)21/h3-7,9-10,13,22H,8,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAAHHWWCCYIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)

